Bis-PEG4-sulfonic acid

Description

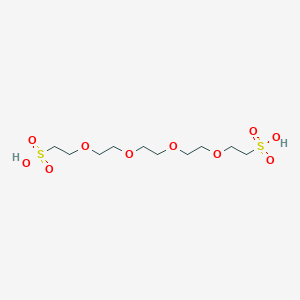

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O10S2/c11-21(12,13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-22(14,15)16/h1-10H2,(H,11,12,13)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCFPXZEPHPAIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS(=O)(=O)O)OCCOCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272844 |

Source

|

| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807539-08-7 |

Source

|

| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Bis-PEG4-sulfonic acid" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Bis-PEG4-sulfonic acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. Due to the limited availability of detailed experimental protocols in publicly accessible literature, this guide also presents a representative experimental workflow for its application in bioconjugation, based on established chemical principles.

Core Properties and Structure

This compound is a versatile chemical tool primarily used in bioconjugation and drug delivery. Its structure features a hydrophilic tetraethylene glycol (PEG4) spacer flanked by two sulfonic acid terminal groups. This bifunctional nature allows for the crosslinking of molecules or the modification of surfaces.

Chemical Structure

The structural representation of this compound is as follows:

IUPAC Name: 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid[1]

SMILES: O=S(O)(=O)CCOCCOCCOCCOCCS(O)(=O)=O[1]

InChI Key: URCFPXZEPHPAIR-UHFFFAOYSA-N[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some suppliers describe the compound as a solid, others list it as a liquid, indicating potential variability based on purity or hydration state.

| Property | Value | Source(s) |

| CAS Number | 1807539-08-7 | [1][2][3] |

| Molecular Formula | C₁₀H₂₂O₁₀S₂ | [1][2][3] |

| Molecular Weight | 366.40 g/mol | [1][2][3] |

| Appearance | Solid or Pale Yellow Oily Matter/Liquid | [] |

| Purity | ≥95% | [2][] |

| Solubility | Soluble in DMSO | [1][3][] |

| Density | 1.4 ± 0.1 g/cm³ (as liquid) | [][5] |

| Storage Conditions | Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C | [3][] |

Chemical Reactivity and Applications

The sulfonic acid (-SO₃H) functional groups are highly acidic and hydrophilic.[6] This hydrophilicity, conferred by both the PEG spacer and the sulfonic acid groups, enhances the aqueous solubility of conjugates.[2][6] The sulfonic acid moieties can undergo several types of chemical reactions, making them suitable for various applications in research and drug development.[1][2]

Key Applications

-

Bioconjugation: As a homobifunctional linker, it can be used to conjugate and crosslink biomolecules, such as proteins and peptides.[6] This is particularly useful for creating antibody-drug conjugates (ADCs) or other targeted therapeutic agents.[7]

-

Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of a drug by increasing its solubility and stability.[6]

-

PROTACs: It is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[5]

-

Surface Modification: The sulfonic acid groups can be used to modify surfaces, such as nanoparticles or medical devices, to enhance their hydrophilicity and biocompatibility.[6]

The logical relationship between the structure of this compound and its applications is illustrated in the diagram below.

Experimental Protocols

Detailed, peer-reviewed protocols for the synthesis and specific use of this compound are not widely available in the public domain, as these are often proprietary to chemical suppliers. However, based on the known reactivity of sulfonic acids, a representative workflow for the conjugation of an amine-containing biomolecule (e.g., a protein) using this compound can be proposed.

Disclaimer: The following protocol is a representative, hypothetical workflow and has not been experimentally validated from a specific cited source. It is based on general chemical principles for activating carboxylic acids (which can be extended to sulfonic acids) for reaction with primary amines. Optimization will be required for any specific application.

Representative Workflow: Protein-Protein Crosslinking

This workflow describes the steps to crosslink two different amine-containing proteins (Protein A and Protein B) using this compound as the linker. The process involves a two-step sequential conjugation.

Detailed Methodology for Representative Workflow

Materials:

-

This compound

-

Protein A and Protein B (in an amine-free buffer, e.g., PBS pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns and size-exclusion chromatography (SEC) system

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

-

Step 1: Conjugation to Protein A

-

Activation of Linker: In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer. Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the linker solution. Incubate for 15-20 minutes at room temperature to activate one of the sulfonic acid groups.

-

Reaction with Protein A: Immediately add the activated linker solution to the solution of Protein A. The molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted activated linker. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted linker and quenching reagents using a desalting column equilibrated with PBS, pH 7.4.

-

-

Step 2: Conjugation to Protein B

-

Activation of Conjugate: Take the purified Protein A-linker conjugate and add it to fresh Activation Buffer. Add a 1.5-fold molar excess of EDC and Sulfo-NHS to activate the remaining terminal sulfonic acid group on the linker. Incubate for 15-20 minutes at room temperature.

-

Reaction with Protein B: Immediately add the activated Protein A-linker conjugate to a solution of Protein B. The molar ratio of the conjugate to Protein B should be optimized (e.g., starting at 1:1 or 1:2). Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction with Quenching Buffer as described previously.

-

-

Final Purification and Characterization:

-

Purify the final crosslinked product (Protein A-Linker-Protein B) from unreacted components using size-exclusion chromatography (SEC).

-

Characterize the final conjugate using SDS-PAGE (to observe a band shift corresponding to the crosslinked product) and mass spectrometry to confirm the final molecular weight.

-

Conclusion

This compound is a valuable homobifunctional linker for researchers in drug development and materials science. Its hydrophilic nature and the reactivity of its terminal sulfonic acid groups allow for its use in a variety of applications, from creating complex bioconjugates to modifying surfaces. While detailed, publicly available experimental protocols are scarce, the fundamental principles of its chemistry provide a solid basis for developing and optimizing its use in the laboratory.

References

- 1. precisepeg.com [precisepeg.com]

- 2. This compound, 1807539-08-7 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 7. PEG Sulfonic acid, PEG reagent | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Bis-PEG4-sulfonic acid: Properties, Applications, and Protocols

For Immediate Release

This technical guide provides a comprehensive overview of Bis-PEG4-sulfonic acid, a bifunctional polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and drug development professionals. This document details its chemical properties, applications in bioconjugation and drug delivery, and provides illustrative experimental workflows.

Core Properties of this compound

This compound is a hydrophilic linker molecule increasingly utilized in the fields of bioconjugation and pharmaceutical sciences. Its structure, featuring a tetra-ethylene glycol spacer flanked by two sulfonic acid groups, imparts unique characteristics beneficial for the development of complex biomolecules.

| Property | Value | Reference |

| CAS Number | 1807539-08-7 | [1] |

| Molecular Weight | 366.40 g/mol | [1] |

| Chemical Formula | C10H22O10S2 | [1] |

| IUPAC Name | 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid | [1] |

Applications in Drug Development and Bioconjugation

The principal application of this compound lies in its role as a flexible, hydrophilic spacer arm to conjugate two molecules of interest. The polyethylene glycol (PEG) backbone is a well-established component in drug delivery systems, known for its ability to improve the solubility, stability, and pharmacokinetic profile of conjugated molecules.[2][3]

The sulfonic acid terminal groups are highly acidic and hydrophilic, contributing to the overall water solubility of the linker and the resulting conjugate.[4] These groups can participate in various chemical reactions, including esterification, halogenation, and displacement reactions, allowing for the covalent attachment of a wide range of molecules.[5]

Role in Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical component influencing the efficacy, safety, and stability of the therapeutic. Hydrophilic linkers, such as those based on PEG, are advantageous as they can mitigate the hydrophobicity of the cytotoxic drug, reducing the propensity for aggregation and improving the pharmacokinetics of the ADC.[2][6][] The use of PEG linkers can lead to a longer half-life in circulation and better tumor accumulation.[2]

Utility in PROTACs

This compound is also described as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker's length, flexibility, and hydrophilicity are crucial for the proper folding and function of the PROTAC, enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols and Methodologies

While specific, detailed protocols for the direct conjugation of biomolecules using the sulfonic acid groups of this compound are not extensively documented in readily available literature, the general principles of bioconjugation and the known reactivity of sulfonic acids can be applied. The sulfonic acid groups are typically activated to a more reactive intermediate, such as a sulfonyl chloride, to facilitate reaction with nucleophiles like amines on a protein.

Below is a generalized workflow for the synthesis of a bioconjugate, such as an antibody-drug conjugate, which could be adapted for a sulfonic acid-terminated linker.

Illustrative Experimental Workflow: Synthesis of an Antibody-Drug Conjugate

This diagram illustrates a conceptual workflow for the synthesis of an ADC, where a linker is used to attach a cytotoxic drug to an antibody.

Caption: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Logical Relationship in PROTAC Function

The function of a PROTAC is dependent on the successful formation of a ternary complex. The linker plays a pivotal role in this process.

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its hydrophilic PEG spacer and reactive sulfonic acid termini offer a versatile platform for the synthesis of complex biomolecules with improved pharmaceutical properties. Further research into specific reaction conditions for sulfonic acid-mediated bioconjugation will undoubtedly expand its utility in the creation of next-generation therapeutics.

References

- 1. medkoo.com [medkoo.com]

- 2. adcreview.com [adcreview.com]

- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 4. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 5. This compound, 1807539-08-7 | BroadPharm [broadpharm.com]

- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Bis-PEG4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Compound Properties

A summary of the key properties for Bis-PEG4-sulfonic acid is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid | [] |

| Synonyms | 3,6,9,12-Tetraoxatetradecane-1,14-disulfonic acid | [] |

| CAS Number | 1807539-08-7 | [][2][3] |

| Molecular Formula | C10H22O10S2 | [][2] |

| Molecular Weight | 366.41 g/mol | [] |

| Appearance | Pale Yellow Oily Matter | [] |

| Purity | ≥95% | [][2] |

| Solubility | Soluble in DMSO | [] |

| Storage | 2-8°C (short term), -20°C (long term) | [][3] |

Proposed Synthesis Protocol

The proposed synthesis of this compound can be achieved through a two-step process starting from tetraethylene glycol. The overall strategy involves the conversion of the terminal hydroxyl groups to good leaving groups, followed by nucleophilic substitution with a sulfite (B76179) salt.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tetraethylene glycol di-p-toluenesulfonate (Bis-PEG4-tosylate)

This step involves the conversion of the terminal hydroxyl groups of tetraethylene glycol into tosylates, which are excellent leaving groups for the subsequent nucleophilic substitution.

-

Materials:

-

Tetraethylene glycol (1.0 eq)

-

p-Toluenesulfonyl chloride (2.2 eq)

-

Anhydrous pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve tetraethylene glycol in anhydrous pyridine and cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Bis-PEG4-tosylate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of this compound

This step is a nucleophilic substitution reaction where the tosylate groups are displaced by sulfite ions to form the corresponding sulfonic acid.

-

Materials:

-

Tetraethylene glycol di-p-toluenesulfonate (1.0 eq)

-

Sodium sulfite (2.5 eq)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve the Bis-PEG4-tosylate in a mixture of ethanol and water.

-

Add sodium sulfite to the solution and heat the mixture to reflux.

-

Stir the reaction at reflux overnight.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting aqueous solution contains the sodium salt of this compound. To obtain the free acid, the solution can be passed through a column of acidic ion-exchange resin.

-

Lyophilize the eluate to obtain the final product, this compound.

-

Quantitative Data Summary

As this is a proposed synthesis, the following table provides expected ranges for yields and purity based on similar reactions in the literature. Actual results may vary.

| Step | Product | Expected Yield | Expected Purity (by HPLC) |

| 1 | Bis-PEG4-tosylate | 80-95% | >95% |

| 2 | This compound | 70-90% | >95% |

Signaling Pathways and Applications

This compound is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The hydrophilic PEG4 linker improves the solubility and pharmacokinetic properties of the PROTAC molecule.

PROTAC Mechanism of Action

References

Navigating the Safety and Handling of Bis-PEG4-sulfonic acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the safety, handling, and application of Bis-PEG4-sulfonic acid, a key building block in the development of targeted protein degraders. Aimed at researchers, scientists, and drug development professionals, this document compiles essential safety data, handling precautions, and a general experimental workflow to ensure the safe and effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring a polyethylene (B3416737) glycol (PEG) chain. It is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. The this compound linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, initiating the targeted degradation process. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Safety Data and Physical Properties

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety information can be inferred from related sulfonic acid compounds. The primary hazards associated with this class of chemicals are their corrosive nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O₁₀S₂ | Taifan Technology |

| Molecular Weight | 366.41 g/mol | Taifan Technology |

| Appearance | Not specified (likely a liquid or solid) | - |

| Purity | >98% | MedChemExpress[1] |

Table 2: Hazard Information for Structurally Related Sulfonic Acids

| Hazard Statement | Classification | Precautionary Statement | Source |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Sigma-Aldrich |

| Causes severe skin burns and eye damage | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Remove/ Take off immediately all contaminated clothing. Rinse skin with water/ shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of sulfonic acids, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste due to its corrosive properties.

Experimental Workflow: PROTAC Synthesis and Application

This compound serves as a critical linker in the synthesis of PROTACs. The general workflow involves the chemical conjugation of a target protein-binding ligand and an E3 ligase-recruiting ligand to the bifunctional linker. The resulting PROTAC is then used in cellular or in vivo models to induce the degradation of the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can go on to target another protein molecule.

References

The Strategic Integration of Bis-PEG4-sulfonic acid in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth examination of "Bis-PEG4-sulfonic acid," a bifunctional linker increasingly utilized in PROTAC development. We will explore its mechanism of action, the strategic advantages conferred by its polyethylene (B3416737) glycol (PEG) and sulfonic acid components, and its role in the rational design of potent and selective protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, often leading to potent and sustained biological effects at sub-stoichiometric concentrations.[2][3]

The linker component of a PROTAC is far from a passive spacer; it plays a pivotal role in several key aspects of PROTAC function:

-

Ternary Complex Formation: The length, flexibility, and chemical composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] An optimal linker facilitates favorable protein-protein interactions within the complex, a phenomenon known as positive cooperativity.[5]

-

Physicochemical Properties: The linker significantly influences the overall physicochemical properties of the PROTAC, such as solubility and cell permeability. Given that PROTACs are often large molecules that fall outside of traditional "rule-of-five" guidelines, the linker's contribution to drug-like properties is paramount.[6][7]

-

Pharmacokinetics: The stability and properties of the linker can impact the metabolic stability and overall pharmacokinetic profile of the PROTAC.[5]

This compound: Structure and Physicochemical Properties

"this compound" is a bifunctional linker characterized by a central polyethylene glycol (PEG) chain of four ethylene (B1197577) glycol units, flanked by two sulfonic acid groups.

Structure:

The key components of this linker and their contributions to PROTAC properties are:

-

PEG4 Chain: The tetra-polyethylene glycol unit provides several advantageous features:

-

Hydrophilicity: The ether oxygens in the PEG chain are hydrogen bond acceptors, significantly increasing the water solubility of the PROTAC molecule.[8][9] This can be crucial for improving the often-poor solubility of complex, high-molecular-weight PROTACs.[7]

-

Flexibility: The PEG chain is highly flexible, allowing the two ligands of the PROTAC to adopt a wide range of spatial orientations. This conformational flexibility increases the likelihood of achieving a productive ternary complex geometry.[2][10]

-

Tunability: The length of the PEG chain can be easily modified to systematically optimize the distance between the target protein and the E3 ligase, which is a critical parameter for degradation efficiency.[9]

-

-

Sulfonic Acid Groups: The terminal sulfonic acid moieties are strong acidic groups that are typically deprotonated at physiological pH. Their inclusion offers several benefits:

-

Enhanced Hydrophilicity: Sulfonic acids are highly polar and contribute significantly to the overall water solubility of the PROTAC.[11] This can be particularly beneficial for improving the solubility of highly hydrophobic warheads or E3 ligase ligands.

-

Synthetic Handle: The sulfonic acid group is a versatile chemical handle for conjugation. It can be activated or converted to a sulfonyl chloride, which readily reacts with amines on the target protein ligand or E3 ligase ligand to form stable sulfonamide bonds.[12] This provides a robust and efficient method for PROTAC synthesis.

-

Mechanism of Action of this compound in PROTAC Formation and Function

The primary role of this compound in PROTACs is to serve as a flexible and hydrophilic bridge, enabling the formation of a productive ternary complex.

PROTAC Synthesis

The bifunctional nature of this compound allows for a modular approach to PROTAC synthesis. The sulfonic acid groups can be sequentially or simultaneously coupled to the respective ligands. A common synthetic strategy involves the conversion of the sulfonic acids to more reactive species, such as sulfonyl chlorides, which can then react with amine functionalities on the ligands.

Ternary Complex Formation

Once synthesized, the PROTAC incorporating the this compound linker facilitates the formation of the ternary complex. The flexible PEG4 chain allows the warhead and the E3 ligase ligand to independently bind to their respective proteins and then orient themselves to form a stable complex. The hydrophilicity of the linker can help to prevent non-specific hydrophobic interactions and aggregation of the PROTAC, ensuring its availability for target engagement.

While direct interactions between the sulfonic acid groups and the proteins in the ternary complex have not been explicitly documented in publicly available literature, their high polarity could influence the local electrostatic environment and potentially engage in hydrogen bonding with polar residues on the surface of the target protein or E3 ligase, further stabilizing the ternary complex.

Quantitative Data on PROTACs with PEG Linkers

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | VHL | PEG-based | <100 | >90 | HeLa | [13] |

| SMARCA2 | VCB | PEG-based | 300 | 65 | MV-4-11 | [3] |

| SMARCA4 | VCB | PEG-based | 250 | 70 | MV-4-11 | [3] |

| PI3K (p110γ) | VHL | PEG/Alkyl | 42.23 | 88.6 | MDA-MB-231 | [10] |

| mTOR | VHL | PEG/Alkyl | 45.4 | 74.9 | MDA-MB-231 | [10] |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. These values are highly dependent on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs, which can be adapted for use with this compound.

General Protocol for PROTAC Synthesis via Sulfonamide Linkage

-

Activation of Sulfonic Acid:

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent and excess reagent under reduced pressure to obtain the bis-sulfonyl chloride.

-

-

First Ligand Coupling:

-

Dissolve the bis-sulfonyl chloride in an aprotic solvent.

-

Add a solution of the first ligand (containing a primary or secondary amine) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) at 0 °C.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the mono-substituted product by flash chromatography.

-

-

Second Ligand Coupling:

-

Dissolve the mono-substituted intermediate in an aprotic solvent.

-

Add a solution of the second ligand (containing a primary or secondary amine) and a non-nucleophilic base.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Western Blot Protocol for Measuring Protein Degradation

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

Visualizations

Caption: Mechanism of action of a PROTAC with a this compound linker.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox. Its PEG component provides essential flexibility and hydrophilicity, while the sulfonic acid moieties offer a robust synthetic handle and further enhance solubility. While specific data on the direct contribution of the sulfonic acid groups to ternary complex stability and degradation efficacy remains to be fully elucidated, the overall properties of this linker make it a highly attractive choice for the development of PROTACs with improved drug-like properties. The continued exploration of novel linker chemistries, including functionalized linkers like this compound, will undoubtedly be a key driver in advancing the field of targeted protein degradation.

References

- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]

- 13. scienceopen.com [scienceopen.com]

The Pivotal Role of Hydrophilicity: A Technical Guide to Bis-PEG4-sulfonic Acid in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the realm of targeted drug delivery, the physicochemical properties of linker molecules are paramount to the overall efficacy and safety of a drug conjugate. This technical guide delves into the core hydrophilic properties of Bis-PEG4-sulfonic acid, a bifunctional linker gaining prominence in the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs). Its unique combination of a short polyethylene (B3416737) glycol (PEG) chain and terminal sulfonic acid groups offers a compelling solution to one of the major challenges in drug development: modulating the hydrophilicity of potent, often hydrophobic, drug payloads.

The Hydrophilic Advantage in Drug Delivery

The conjugation of hydrophobic drugs to antibodies or other targeting moieties frequently leads to aggregation, reduced solubility, and unfavorable pharmacokinetic profiles.[1][2] Hydrophilic linkers are instrumental in mitigating these issues.[3][4] The incorporation of moieties like PEG chains and charged groups, such as sulfonic acids, can significantly enhance the aqueous solubility and stability of the entire conjugate.[2][5] This improved hydrophilicity can lead to a longer circulation half-life, reduced non-specific uptake, and ultimately, a wider therapeutic window.[1][5]

Structural Features and Physicochemical Properties of this compound

This compound is a homobifunctional linker characterized by a tetra-ethylene glycol (PEG4) backbone flanked by two sulfonic acid groups. This structure imparts significant hydrophilicity due to two key features:

-

Polyethylene Glycol (PEG) Chain: The PEG component is well-known for its ability to create a hydration shell, effectively increasing the hydrodynamic radius of the conjugate and shielding it from enzymatic degradation and immunogenic responses.[5] The PEG4 length is specifically a short chain, which can be advantageous in certain ADC designs to avoid potential interference with antigen binding.[1]

-

Sulfonic Acid Groups: The terminal sulfonic acid (-SO₃H) groups are highly acidic and hydrophilic.[6][7] At physiological pH, these groups are deprotonated, conferring a negative charge that further enhances water solubility and can influence interactions with biological membranes. The presence of two such groups in a "bis" configuration amplifies this effect.

While specific experimental data for this compound is not extensively published, the properties of similar PEGylated and sulfonated molecules provide a strong indication of its behavior. The following table summarizes the expected hydrophilic properties and the standard experimental methods used for their determination.

| Property | Expected Value/Characteristic | Standard Experimental Protocol |

| Aqueous Solubility | High | Equilibrium Solubility Method: An excess of the compound is stirred in a buffered aqueous solution at a controlled temperature until equilibrium is reached. The concentration of the dissolved compound is then determined by a suitable analytical method such as HPLC or UV-Vis spectroscopy. |

| Partition Coefficient (LogP) | Low (negative value) | Shake-Flask Method: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient. A low LogP indicates high hydrophilicity. |

| Molecular Weight | 366.4 g/mol [8] | Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of PEGylated compounds. |

| pKa | Low (strong acid) | Potentiometric Titration: The compound is dissolved in water and titrated with a standard base. The pKa is determined from the inflection point of the titration curve. |

Applications in Drug Delivery: Enhancing Antibody-Drug Conjugates

A primary application for this compound is in the construction of Antibody-Drug Conjugates (ADCs). In this context, it can be used as a component of a more complex linker system to connect a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the linker helps to overcome the hydrophobicity of many potent payloads, allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[2]

Below is a conceptual workflow for the synthesis of an ADC utilizing a hydrophilic linker.

The logical relationship for the impact of a hydrophilic linker on ADC properties can be visualized as follows:

Experimental Protocols for Characterization

Detailed experimental protocols for the characterization of the hydrophilic properties of linkers like this compound are crucial for regulatory submissions and ensuring product quality.

4.1. Determination of Aqueous Solubility

-

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific pH and temperature.

-

Methodology:

-

Prepare a saturated solution by adding an excess amount of the linker to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibrate the solution by stirring at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Quantify the concentration of the dissolved linker in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or charged aerosol detector).

-

The experiment should be performed in triplicate to ensure reproducibility.

-

4.2. Determination of the Partition Coefficient (LogP)

-

Objective: To measure the differential solubility of the linker in a hydrophobic (n-octanol) and a hydrophilic (water) phase.

-

Methodology:

-

Prepare a stock solution of the linker in either water or n-octanol.

-

Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the linker in each phase using an appropriate analytical technique (e.g., HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Conclusion

This compound represents a valuable tool in the design of advanced drug delivery systems. Its inherent hydrophilicity, conferred by the combination of a PEG4 chain and two sulfonic acid groups, directly addresses the challenges associated with the delivery of hydrophobic drug molecules. By improving solubility, reducing aggregation, and potentially enhancing the pharmacokinetic profile of drug conjugates, this linker contributes to the development of safer and more effective targeted therapies. Further research into the specific quantitative hydrophilic properties of this compound and its performance in various drug delivery platforms will continue to elucidate its full potential in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. adcreview.com [adcreview.com]

- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. purepeg.com [purepeg.com]

- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Homobifunctional PEG - ADC Linkers | AxisPharm [axispharm.com]

A Technical Guide to the Reactivity of Sulfonic Acid Groups in Bis-PEG4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the terminal sulfonic acid groups in Bis-PEG4-sulfonic acid. This bifunctional polyethylene (B3416737) glycol (PEG) linker is of significant interest in bioconjugation, drug delivery, and surface modification due to the unique properties conferred by its hydrophilic PEG spacer and its reactive sulfonic acid moieties. This document outlines the key chemical transformations possible with the sulfonic acid groups, provides generalized experimental protocols, and summarizes the physicochemical properties of the core molecule.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring a linear chain of four ethylene (B1197577) glycol units, flanked on both ends by a sulfonic acid group (-SO3H). The polyethylene glycol backbone imparts high water solubility and biocompatibility to molecules it is conjugated with, a critical attribute for many biological applications. The terminal sulfonic acid groups are strong acidic moieties that can undergo a variety of chemical reactions, making this linker a versatile tool for chemical synthesis and bioconjugation.

The sulfonic acid group is highly acidic and hydrophilic, contributing to strong interactions with surfaces and enhancing solubility in aqueous solutions.[1] These characteristics make PEG sulfonic acid derivatives valuable in drug delivery systems for improving solubility and biocompatibility, as well as in bioconjugation for the site-specific labeling and functionalization of biomolecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various suppliers and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Chemical Formula | C10H22O10S2 | BroadPharm[2], MedKoo Biosciences |

| Molecular Weight | 366.4 g/mol | BroadPharm[2], MedKoo Biosciences |

| CAS Number | 1807539-08-7 | BroadPharm[2], MedKoo Biosciences |

| Appearance | Not specified (likely a colorless to pale yellow oil or solid) | General knowledge |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Storage Conditions | -20°C for long-term storage | BroadPharm[2], MedKoo Biosciences |

Reactivity of the Sulfonic Acid Groups

The sulfonic acid groups of this compound are the primary sites of chemical reactivity. As strong acids, they are largely deprotonated at physiological pH, existing as sulfonate anions (-SO3-). This high acidity also makes them excellent leaving groups in nucleophilic substitution reactions. The key reactions of the sulfonic acid groups are esterification, halogenation, and displacement reactions.[2]

Esterification

Sulfonic acids can be esterified with alcohols to form sulfonate esters. This reaction is typically acid-catalyzed and is reversible. The resulting sulfonate esters can be stable linkers in certain applications, but their stability can vary depending on the structure of the alcohol and the reaction conditions.

A general procedure for the synthesis of esters from sulfonic acids involves the acylation of primary alcohols or phenols.[3] This can be achieved by reacting the sulfonic acid with an alcohol in the presence of a coupling agent or by converting the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride, followed by reaction with the alcohol.

Halogenation

The sulfonic acid groups can be converted to sulfonyl halides (e.g., sulfonyl chlorides or bromides) by treatment with a halogenating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Sulfonyl halides are highly reactive intermediates that can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols.

Displacement Reactions (Nucleophilic Substitution)

The sulfonate group is an excellent leaving group, allowing for direct nucleophilic displacement reactions. This is a key feature for conjugation to various biomolecules. For instance, the sulfonate can be displaced by a nucleophile such as a thiol or an amine, forming a stable covalent bond.

Experimental Protocols

The following are generalized experimental protocols for the key reactions of the sulfonic acid groups in this compound. These should be considered as starting points and may require optimization for specific applications.

General Protocol for Sulfonate Ester Formation

This protocol describes a general method for the esterification of the sulfonic acid groups of this compound with a primary alcohol.

Materials:

-

This compound

-

Primary alcohol of interest

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.

-

Add the primary alcohol (2.2 equivalents) to the solution.

-

Add DMAP (0.2 equivalents) as a catalyst.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC or EDC (2.2 equivalents) in anhydrous DCM or DMF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Conversion to Sulfonyl Chloride

This protocol outlines the conversion of the sulfonic acid groups to sulfonyl chlorides, which are versatile reactive intermediates.

Materials:

-

This compound

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Anhydrous Dichloromethane (DCM)

-

Catalytic amount of Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Suspend this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (excess, e.g., 5 equivalents) to the suspension at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting Bis-PEG4-sulfonyl chloride is often used immediately in the next step without further purification.

General Protocol for Conjugation of Sulfonyl Chloride to an Amine

This protocol describes the reaction of the in situ generated Bis-PEG4-sulfonyl chloride with a primary or secondary amine.

Materials:

-

Bis-PEG4-sulfonyl chloride (crude from Protocol 4.2)

-

Amine-containing molecule

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the amine-containing molecule (2.2 equivalents) in anhydrous DCM or THF under an inert atmosphere.

-

Add TEA or DIPEA (3 equivalents) to the solution.

-

Cool the solution to 0°C.

-

Slowly add a solution of the crude Bis-PEG4-sulfonyl chloride (1 equivalent) in anhydrous DCM or THF.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or preparative HPLC.

Visualizations

Chemical Reactivity Pathway

The following diagram illustrates the primary reaction pathways of the sulfonic acid groups in this compound.

Caption: Reactivity of this compound.

Experimental Workflow for Amine Conjugation

The following diagram outlines a typical experimental workflow for the conjugation of an amine-containing molecule to this compound.

Caption: Workflow for Amine Conjugation.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development. The hydrophilic PEG spacer can improve the pharmacokinetic profile of a drug by increasing its solubility and circulation half-life. The bifunctional nature of the molecule allows for its use in creating antibody-drug conjugates (ADCs), where one end links to the antibody and the other to a cytotoxic drug. Furthermore, it can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are heterobifunctional molecules that induce protein degradation.[4]

Conclusion

This compound is a versatile bifunctional linker with significant potential in chemical synthesis, bioconjugation, and drug development. The reactivity of its terminal sulfonic acid groups, primarily through esterification, halogenation, and subsequent nucleophilic displacement, allows for the covalent attachment to a wide range of molecules. The hydrophilic PEG core enhances the aqueous solubility and biocompatibility of the resulting conjugates. While quantitative reactivity data for this specific molecule is not widely available, the general principles of sulfonic acid chemistry provide a solid foundation for its application in the development of novel therapeutics and research tools. Researchers are encouraged to perform optimization studies for their specific applications to achieve the desired reaction outcomes.

References

The Role of Bis-PEG4-sulfonic acid as a Homobifunctional Linker Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis-PEG4-sulfonic acid is a homobifunctional chemical tool primarily utilized as a hydrophilic spacer in the synthesis of larger, bioactive molecules rather than as a direct crosslinking agent for biomolecules. Its structure, featuring a flexible tetra-polyethylene glycol (PEG4) chain flanked by two sulfonic acid groups, imparts significant water solubility to the parent molecule. While the sulfonic acid moieties are not directly reactive with biological functional groups under physiological conditions, they serve as versatile chemical handles. After activation, they can be coupled to other molecules, making this compound a valuable building block in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth look at its chemical properties, its critical role in PROTAC design, and the synthetic strategies for its incorporation.

Core Properties of this compound

This compound is characterized by its PEG core, which confers hydrophilicity and flexibility, and its two terminal sulfonic acid groups, which provide sites for chemical modification.[1][]

| Property | Data / Description | Source(s) |

| Molecular Formula | C10H22O10S2 | [] |

| Molecular Weight | 366.41 g/mol | [][3] |

| Appearance | Pale Yellow Oily Matter | [] |

| Solubility | Soluble in DMSO and other aqueous media | [1][] |

| Storage | -20°C for long-term storage | [1] |

| Reactivity | The terminal sulfonic acid groups can undergo esterification, halogenation, and displacement reactions after chemical activation.[1] |

Primary Application: A Hydrophilic Linker in PROTACs

The most prominent application of this compound is as a constituent of the linker in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.

The incorporation of a PEG moiety, such as that from this compound, into the PROTAC linker offers several advantages:

-

Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic PEG chain significantly improves the overall solubility and physicochemical properties of the PROTAC.[5][6]

-

Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of drugs by increasing their hydrodynamic volume, which can reduce renal clearance.[6]

-

Modulated Cell Permeability: While highly hydrophilic linkers can impede passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surfaces, potentially improving cell permeability.[5][7]

-

Optimized Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the POI-PROTAC-E3 ligase ternary complex. The PEG4 chain provides a defined spacer length that can be optimal for certain target/E3 ligase pairs.[8]

The PROTAC Mechanism of Action

The function of a PROTAC is a cyclical process that results in the catalytic degradation of a target protein. The linker, containing the this compound moiety, plays a central role in enabling this process by bridging the two key binding events.

Caption: The PROTAC-mediated protein degradation pathway.

Quantitative Data: Impact of PEG Linkers on PROTAC Efficacy

The choice of linker, including its length and composition, is critical to the efficacy of a PROTAC. Quantitative structure-activity relationship (SAR) studies often reveal a non-linear relationship between linker length and degradation potency.[9] While specific data for this compound is not available in isolation, data from various studies on PEG-containing PROTACs illustrate these trends.

| Parameter | Definition | Typical Values & Observations | Source(s) |

| DC₅₀ (Degradation Concentration 50%) | The concentration of a PROTAC required to degrade 50% of the target protein. | Ranges from low nanomolar to micromolar. Optimal degradation is often seen with a specific linker length; linkers that are too short or too long can be ineffective. | [10][11] |

| Dₘₐₓ (Maximum Degradation) | The maximum percentage of protein degradation achievable with a given PROTAC. | Often >90% for potent PROTACs. A low Dₘₐₓ may indicate poor ternary complex formation or instability. | [11][12] |

| Permeability | The ability of the PROTAC to cross the cell membrane. | PEG linkers can influence permeability. For example, a study on SMARCA2 degraders showed a permeability of 1.1 x 10⁻⁷ cm s⁻¹ for a PEG-linked PROTAC. | [11] |

Table: Representative Data on the Impact of Linker Composition on PROTAC Activity Note: This data is illustrative of general principles and not specific to this compound-derived PROTACs.

| Target | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Source(s) |

| BRD4 | PEG | 12 | < 500 | > 80 | [11] |

| BRD4 | Alkyl | 9 | > 5000 (weak degradation) | N/A | [12] |

| TBK1 | PEG/Alkyl mix | < 12 | No degradation | N/A | [12] |

| TBK1 | PEG/Alkyl mix | 21 | 3 | 96 | [12] |

| PI3K/mTOR | Alkyl (C8) | 8 | 42-227 (PI3K), 45 (mTOR) | 71-88 | [10] |

Experimental Protocols: Synthesis of a PROTAC Using a Bifunctional Linker

This compound serves as a starting material. The sulfonic acid groups must first be activated to a more reactive species, such as a sulfonyl chloride, to enable coupling with amine-containing molecules (e.g., a POI ligand or an E3 ligase ligand).

General Workflow for PROTAC Synthesis

The synthesis is typically a modular process involving the stepwise coupling of the three components: the POI ligand, the linker, and the E3 ligase ligand.

Caption: A typical workflow for the design and evaluation of PROTACs.

Protocol: Activation of Sulfonic Acid and Amide Bond Formation

This protocol outlines a general, two-stage procedure for converting the sulfonic acid groups of a linker like this compound into sulfonyl chlorides and subsequently coupling them to an amine-containing molecule.

Materials and Reagents:

-

This compound

-

Thionyl chloride (SOCl₂) or similar chlorinating agent (e.g., POCl₃)[13][14]

-

Anhydrous, non-reactive solvent (e.g., Dichloromethane - DCM)

-

Amine-containing molecule (Molecule-NH₂) (e.g., POI ligand)

-

Non-nucleophilic base (e.g., Pyridine (B92270) or DIPEA)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Stage 1: Activation of this compound to Bis-PEG4-sulfonyl chloride

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in a minimal amount of anhydrous DCM.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add an excess of thionyl chloride (e.g., 2.5 equivalents) dropwise to the stirred solution.[14]

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS, after quenching a small aliquot).

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting Bis-PEG4-sulfonyl chloride is highly reactive and typically used immediately in the next step without further purification.

Stage 2: Coupling of Activated Linker to an Amine-Containing Molecule

-

Dissolve the amine-containing molecule (Molecule-NH₂) in anhydrous DCM in a separate flask under a nitrogen atmosphere.

-

Add a non-nucleophilic base such as pyridine (approx. 2-3 equivalents) to the solution.

-

Cool the solution to 0°C.

-

Dissolve the crude Bis-PEG4-sulfonyl chloride from Stage 1 in anhydrous DCM and add it dropwise to the stirred amine solution.

-

Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for the formation of the sulfonamide bond by LC-MS.

-

Upon completion, quench the reaction with a small amount of water or saturated ammonium (B1175870) chloride solution.

-

Perform a standard aqueous workup (e.g., extract with an organic solvent, wash with brine, dry over Na₂SO₄).

-

Purify the resulting product (Molecule-NH-SO₂-PEG4-SO₂-Cl or the bis-coupled product) by flash column chromatography or preparative HPLC.

Note: This protocol is a general guideline. The specific reaction conditions, including solvent, temperature, and reaction time, must be optimized for the specific substrates being used. Sulfonyl chlorides are highly reactive and moisture-sensitive.[15]

Conclusion

This compound is a valuable homobifunctional building block, not a direct crosslinker. Its utility lies in its ability to impart hydrophilicity and provide a flexible spacer of a defined length in the rational design of complex molecules. Its primary application in the synthesis of PROTACs highlights the critical role that linker technology plays in modern drug discovery. By understanding the properties and synthetic applications of linker precursors like this compound, researchers can better design and construct potent and selective protein degraders with improved drug-like properties.

References

- 1. This compound, 1807539-08-7 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Reddit - The heart of the internet [reddit.com]

Methodological & Application

Application Notes and Protocols for Protein Modification: A Guide to Bis-PEG4-Sulfonic Acid and Related Reagents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the use of PEGylated bifunctional reagents for protein modification. A critical distinction is made between "Bis-PEG4-sulfonic acid" and "Bis-sulfone-PEG4" linkers to ensure accurate application in research and development. While both possess a PEG4 spacer, their reactive groups and, consequently, their applications in protein chemistry are fundamentally different.

Understanding the Reagents: Sulfonic Acid vs. Sulfone

This compound is a molecule containing a polyethylene (B3416737) glycol (PEG) spacer with a sulfonic acid group (-SO₃H) at each end.[1] Sulfonic acid is a strong acid, meaning it is deprotonated and negatively charged at physiological pH.[2] This functional group is generally unreactive towards amino acid side chains for forming stable covalent bonds under typical bioconjugation conditions.[3] Its primary utility in protein chemistry lies in its ability to non-covalently alter the surface charge of a protein, thereby influencing its physicochemical properties such as solubility and isoelectric point.[4][5]

In contrast, Bis-sulfone-PEG4 linkers are reagents designed for the covalent, site-specific labeling of proteins.[6][7] The bis-sulfone group specifically targets the two thiol (-SH) groups that result from the reduction of a disulfide bond, creating a stable, covalent three-carbon bridge.[8][9] This "disulfide re-bridging" strategy is particularly valuable for modifying antibodies and other proteins containing disulfide bonds, as it helps maintain their structural integrity.[7][10] These linkers often include a second functional group, such as a tetrazine or a terminal acid, for subsequent "click" chemistry or amine conjugation.[6][11]

Given the common goal of protein labeling in bioconjugation, it is likely that researchers seeking information on "this compound" for this purpose will find the protocols for "Bis-sulfone-PEG4" reagents more applicable. This document will therefore detail the use of both types of reagents.

Application: Site-Specific Protein Labeling with Bis-Sulfone-PEG4 Reagents

This section details the use of Bis-sulfone-PEG4 linkers for the site-specific covalent labeling of proteins, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[7]

Principle of Disulfide Re-bridging

The labeling process is a two-step procedure. First, a native disulfide bond within the protein is reduced to yield two free cysteine thiol groups. Subsequently, the bis-sulfone reagent reacts with both thiols, which are in close proximity, to form a stable three-carbon bridge, effectively re-linking the protein chains.[8] This method offers high site-specificity and helps to preserve the protein's native conformation.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for protein labeling using a representative Bis-sulfone-PEG4-Tetrazine reagent.

| Parameter | Value/Range | Notes |

| Target Residue | Cysteine | Specifically targets thiols from a reduced disulfide bond.[6] |

| Molar Excess of Reagent | 10-20 fold | A molar excess over the protein is recommended for efficient labeling.[6] |

| Reaction pH | 6.5 - 7.5 | Optimal pH range to favor thiol reactivity and minimize side reactions.[7] |

| Reaction Time | 2-4 hours (Room Temp) or Overnight (4°C) | Incubation time can be adjusted based on the specific protein and reagent.[4] |

| Linkage Stability | High | The resulting three-carbon bridge is a stable covalent bond.[8] |

| Bioorthogonal Chemistry | Tetrazine-TCO Ligation | The tetrazine moiety allows for a very fast and specific secondary reaction.[6] |

Experimental Protocol: Antibody Labeling with Bis-sulfone-PEG4-Tetrazine

This protocol describes a general procedure for labeling a purified antibody.

Materials:

-

Purified antibody (1-10 mg/mL in a suitable buffer like PBS)

-

Bis-sulfone-PEG4-Tetrazine

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: PBS, pH 7.2-7.5

-

Quenching Reagent (optional): N-acetylcysteine

-

Solvent for reagent: Anhydrous DMSO or DMF

-

Purification system: Desalting column (e.g., SEC)

Procedure:

-

Protein Preparation: Ensure the antibody solution is at a concentration of 1-5 mg/mL in a thiol-free buffer.[6]

-

Disulfide Bond Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at room temperature for 1-2 hours.[4]

-

Reagent Preparation: Prepare a 10 mM stock solution of Bis-sulfone-PEG4-Tetrazine in anhydrous DMSO.[6]

-

Labeling Reaction: Immediately after reduction, add a 10-20 fold molar excess of the Bis-sulfone-PEG4-Tetrazine stock solution to the reduced antibody solution.[4][6]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking, or overnight at 4°C.[4][6]

-

Quenching (Optional): To stop the reaction, add a 100-fold molar excess of N-acetylcysteine and incubate for 30 minutes at room temperature.[4]

-

Purification: Remove excess, unreacted reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[4]

-

Characterization: Confirm the labeling efficiency using techniques such as SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy, or mass spectrometry.[4]

Visualizations

Caption: Experimental workflow for antibody labeling with Bis-sulfone-PEG4-Tetrazine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. "Investigation of the Effect of Sulfitolysis on the Functional Properti" by David P. Taylor [digitalcommons.usu.edu]

- 5. Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-2 cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bis-sulfone-PEG4-TCO | BroadPharm [broadpharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Surface Modification of Nanoparticles with "Bis-PEG4-sulfonic acid"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, bioimaging, and diagnostics. Functionalization with specific ligands can enhance nanoparticle stability, biocompatibility, and targeting efficiency. "Bis-PEG4-sulfonic acid" is a bifunctional linker molecule that offers distinct advantages for nanoparticle surface modification.

This molecule incorporates two key features:

-

Polyethylene Glycol (PEG): A short PEG4 spacer (four ethylene (B1197577) glycol units) is a hydrophilic polymer known to increase the solubility and stability of nanoparticles in biological media. PEGylation can also reduce non-specific protein adsorption (biofouling), leading to longer circulation times in vivo.

-

Sulfonic Acid (-SO₃H): The terminal sulfonic acid groups are strongly acidic and hydrophilic. They can be used for covalent conjugation to nanoparticle surfaces and can influence the overall surface charge, potentially impacting cellular uptake and biodistribution. The sulfonic acid moiety can enhance interactions with biological targets and improve aqueous dispersibility.[1]

These application notes provide an overview of the potential applications and detailed protocols for the surface modification of nanoparticles using "this compound."

Applications

Nanoparticles functionalized with "this compound" are promising candidates for a variety of biomedical applications:

-

Enhanced Drug Delivery: The hydrophilic nature of the PEG and sulfonic acid groups can improve the solubility and stability of hydrophobic drugs encapsulated within or conjugated to the nanoparticles.[2][3] This can lead to improved drug bioavailability and therapeutic efficacy. The negative charge imparted by the sulfonic acid groups may also play a role in electrostatic interactions with cell membranes or targeted tissues.

-

Improved In Vivo Stability: The PEG linker helps to create a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanoparticles.[4]

-

Targeted Bioimaging: The functional groups on "this compound" can be used to attach imaging agents. The enhanced stability and circulation time can lead to better signal-to-noise ratios in imaging applications.

-

Biosensing: The modified nanoparticle surface can be further functionalized with biorecognition elements (e.g., antibodies, aptamers) for the development of sensitive and specific biosensors.

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles with "this compound." Optimization will be required for specific nanoparticle types and applications.

Protocol 1: Activation of Nanoparticle Surface with Amine Groups

This protocol is for nanoparticles that do not inherently possess surface amine groups for conjugation (e.g., silica (B1680970) or iron oxide nanoparticles).

Materials:

-

Nanoparticles (e.g., silica or iron oxide)

-

(3-Aminopropyl)trimethoxysilane (APTMS) or similar aminosilane

-